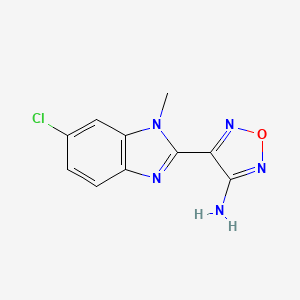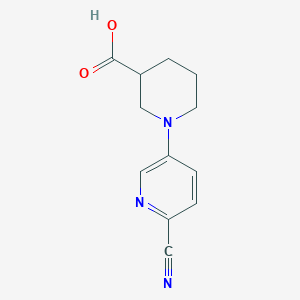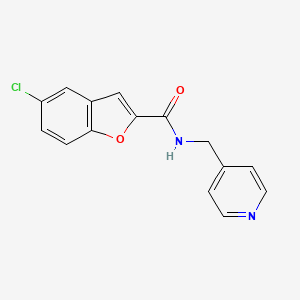![molecular formula C11H16BrNO2S B6647169 N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6647169.png)
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine is a chemical compound that is commonly referred to as 'Bromantane'. It was first synthesized in the 1980s in Russia as an anti-asthenic drug. Over the years, it has gained popularity as a nootropic agent due to its cognitive-enhancing properties.
Mecanismo De Acción
Bromantane's mechanism of action is not fully understood. However, it is believed to work through the modulation of dopamine and serotonin levels in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), which is essential for the growth and survival of neurons.
Biochemical and Physiological Effects:
Bromantane has been shown to have several biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, which leads to an improvement in mood, motivation, and cognitive function. It also increases the expression of BDNF, which promotes the growth and survival of neurons. Bromantane has been shown to have a neuroprotective effect against oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bromantane in lab experiments is its cognitive-enhancing properties. It can improve memory, attention, and learning in animal studies, which makes it a useful tool for studying cognitive function. However, one limitation of using Bromantane in lab experiments is its limited availability. It is not widely available, and its synthesis is complex, which makes it expensive.
Direcciones Futuras
There are several future directions for Bromantane research. One area of interest is its potential as a treatment for cognitive disorders such as ADHD and Alzheimer's disease. Another area of interest is its potential as a performance-enhancing drug in sports. Additionally, there is a need for more research on the long-term effects of Bromantane use and its safety profile. Overall, Bromantane has shown promising results in animal studies, and further research is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
Bromantane is synthesized through the reaction of 2-bromo-4-methylbenzyl chloride with 2-methylsulfonyl ethylamine in the presence of a base. The reaction yields N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine as the final product.
Aplicaciones Científicas De Investigación
Bromantane has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in animal studies. In a study conducted on rats, Bromantane was found to increase the release of dopamine in the prefrontal cortex, which is responsible for executive function. This suggests that Bromantane may be beneficial in treating cognitive disorders such as ADHD and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]-2-methylsulfonylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-9-3-4-10(11(12)7-9)8-13-5-6-16(2,14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOWMXHCADJQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCS(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)

![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)

![[(E)-[3-(difluoromethyl)phenyl]methylideneamino]urea](/img/structure/B6647142.png)



![5-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-nitrobenzonitrile](/img/structure/B6647179.png)

